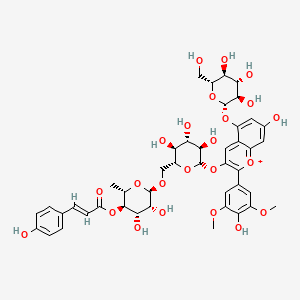
Malvidin-3-(p-coumaroyl)-rutinoside-5-glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Malvidin-3-(p-coumaroyl)-rutinoside-5-glucoside is an anthocyanidin glycoside.
Wissenschaftliche Forschungsanwendungen
Identification in Plant Varieties
Malvidin-3-(p-coumaroyl)-rutinoside-5-glucoside is identified in various plants, including potatoes and Iris flowers. It's found in the tubers, flowers, and leaves of certain Solanum tuberosum cultivars, particularly those with colored skins or flesh. This compound is a significant anthocyanin in dark purple to black potato tubers (Lewis et al., 1998). Similarly, in the flowers of Iris ensata, it is present along with petunidin 3-(p-coumaroyl)rhamnosylglucoside-5-glucosides (Yabuya et al., 2001).
Role in Anthocyanin Biosynthesis
This compound plays a role in the biosynthesis of anthocyanins, crucial plant pigments. In grape phenolics, for example, it's a derivative of malvidin 3-glucoside, contributing to grape and wine color (Gueffroy et al., 1971).
Health Implications and Antioxidant Properties
Studies have explored its impact on human health, particularly its antioxidant properties. For instance, in vitro gastrointestinal absorption studies using red wine anthocyanins, including this compound, have been conducted to understand their transport efficiency and antiproliferative activity in gastric and intestinal cells (Han et al., 2020).
Applications in Food Science
In food science, this compound is significant in the study of anthocyanins in transgenic purple tomato. It has been identified in transgenic tomatoes with high anthocyanin levels, indicating its role in enhancing the nutritional value and potential health benefits of such genetically modified foods (Su et al., 2016).
Chemical Interaction and Stability
Its chemical interactions and stability are also of interest. For instance, the aggregation and intramolecular interactions of malvidin 3-O-(6-O-p-coumaroyl) glucoside in water have been studied, shedding light on its properties in various conditions (Mendoza et al., 2020).
Eigenschaften
Molekularformel |
C44H51O23+ |
|---|---|
Molekulargewicht |
947.9 g/mol |
IUPAC-Name |
[(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxyoxan-2-yl]methoxy]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C44H50O23/c1-17-40(67-30(48)9-6-18-4-7-20(46)8-5-18)36(54)39(57)42(61-17)60-16-29-33(51)35(53)38(56)44(66-29)64-27-14-22-23(62-41(27)19-10-25(58-2)31(49)26(11-19)59-3)12-21(47)13-24(22)63-43-37(55)34(52)32(50)28(15-45)65-43/h4-14,17,28-29,32-40,42-45,50-57H,15-16H2,1-3H3,(H2-,46,47,48,49)/p+1/t17-,28+,29+,32+,33+,34-,35-,36-,37+,38+,39+,40-,42+,43+,44+/m0/s1 |
InChI-Schlüssel |
DGGWHUCHBQNSNH-OQRRKOMRSA-O |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C([O+]=C4C=C(C=C(C4=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC(=C(C(=C6)OC)O)OC)O)O)O)O)O)OC(=O)/C=C/C7=CC=C(C=C7)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C(=C6)OC)O)OC)O)O)O)O)O)OC(=O)C=CC7=CC=C(C=C7)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



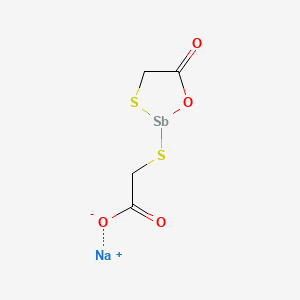
![sodium;(6R,9E,12R,14S,17R,25S,26R,28S,29E,32R,34S,37R)-12,32-dihydroxy-6,13,13,17,26,33,33,37-octamethyl-4,7,19,21,24,27,38,39,41,42-decaoxa-20-boranuidaoctacyclo[18.17.1.11,34.12,20.15,8.114,18.125,28.018,22]tritetraconta-9,29-diene-3,23-dione](/img/structure/B1260595.png)
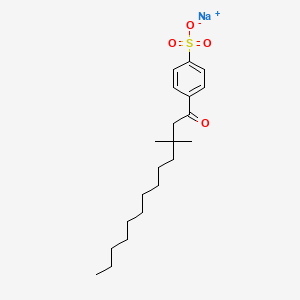
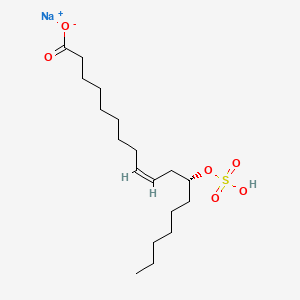
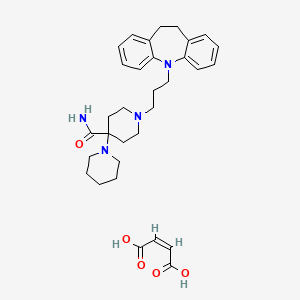
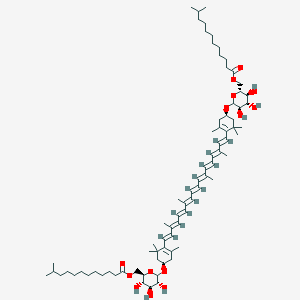



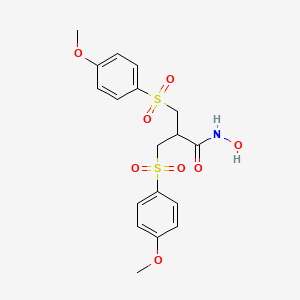

![4-[4-(4-fluorophenyl)-1-piperazinyl]-N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]-4-oxobutanamide](/img/structure/B1260608.png)

